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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxo ziprasidone, also known as keto-ziprasidone, is a key intermediate and a major

impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. Understanding its

synthesis is crucial for controlling impurity profiles in the manufacturing of ziprasidone and for

researchers investigating its pharmacological properties. This technical guide provides a

comprehensive overview of the synthesis pathway of 3-Oxo ziprasidone, including detailed

experimental protocols, quantitative data, and characterization information.

Synthesis Pathway
The primary synthetic route to 3-Oxo ziprasidone involves the condensation of two key

intermediates: 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-

benzisothiazole. This reaction is a nucleophilic substitution where the secondary amine of the

piperazine ring attacks the electrophilic carbon of the chloroacetyl group.

The overall reaction scheme is depicted below:
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Figure 1: Synthesis of 3-Oxo ziprasidone.

Experimental Protocols
This section details the experimental procedures for the synthesis of the necessary starting

materials and 3-Oxo ziprasidone itself.

Synthesis of 5-(2-chloroacetyl)-6-chloroindolin-2-one
This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with

chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Procedure:

To a stirred suspension of aluminum chloride in a suitable inert solvent (e.g.,

dichloromethane), add 6-chlorooxindole portion-wise at a controlled temperature (typically 0-

5 °C).
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Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below

10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours until completion (monitored by TLC or HPLC).

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and

concentrated hydrochloric acid.

The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(2-

chloroacetyl)-6-chloroindolin-2-one.

Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole
This intermediate is synthesized by the reaction of 3-chloro-1,2-benzisothiazole with an excess

of piperazine.

Experimental Procedure:

A mixture of 3-chloro-1,2-benzisothiazole and a molar excess of piperazine is heated in a

suitable solvent (e.g., a high-boiling point alcohol or in the absence of a solvent at elevated

temperatures).

The reaction is maintained at a high temperature (e.g., 120-150 °C) for several hours.

After completion, the reaction mixture is cooled, and the excess piperazine is removed (e.g.,

by vacuum distillation or by washing with water).

The crude product is then purified by recrystallization from a suitable solvent to yield 3-(1-

piperazinyl)-1,2-benzisothiazole.

Synthesis of 3-Oxo ziprasidone
The final step is the condensation of the two prepared intermediates.

Experimental Procedure:
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In a reaction vessel, a mixture of 5-(2-chloroacetyl)-6-chloroindolin-2-one, 3-(1-

piperazinyl)-1,2-benzisothiazole, and a base (e.g., sodium carbonate) is suspended in a

suitable solvent (e.g., cyclohexane).[1]

Catalytic amounts of sodium iodide and a phase-transfer catalyst such as

tetrabutylammonium bromide (TBAB) are added to the suspension.[1]

The reaction mixture is heated to reflux and maintained at this temperature for several hours,

with the progress monitored by an appropriate analytical technique (e.g., HPLC).[1]

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated

product is collected by filtration.

The crude product is washed with the reaction solvent and then with water to remove any

inorganic salts.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

a mixture of a C1-C5 alcohol and a halogenated solvent) to yield pure 3-Oxo ziprasidone.

Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 3-Oxo
ziprasidone. Please note that yields and purity can vary depending on the specific reaction

conditions and purification methods employed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Starting Materials

5-(2-chloroacetyl)-6-

chloroindolin-2-one
1.0 equivalent General Stoichiometry

3-(1-piperazinyl)-1,2-

benzisothiazole
1.0 - 1.2 equivalents General Stoichiometry

Reaction Conditions

Base (Sodium Carbonate) 2.0 - 3.0 equivalents [1]

Solvent Cyclohexane [1]

Catalyst (Sodium Iodide) Catalytic amount [1]

Catalyst (TBAB) Catalytic amount [1]

Temperature Reflux [1]

Product

Yield
Variable, typically moderate to

high
-

Purity (after purification) >98% -

Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized 3-Oxo ziprasidone.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Oxo ziprasidone shows characteristic absorption peaks for its functional

groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.tsijournals.com/articles/simple-and-efficient-methods-to-ziprasidone-an-antipsychotic-drug-substance.pdf
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Reference

Amide N-H stretch ~3437 (broad) [1]

Ketone C=O stretch ~1732 [1]

Amide C=O stretch ~1716 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for structural elucidation. While specific literature

data for 3-Oxo ziprasidone is not readily available, the expected chemical shifts can be

predicted based on the structure and comparison with related compounds.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 3-Oxo ziprasidone. The expected

molecular ion peak would correspond to its molecular formula, C₂₁H₁₉ClN₄O₂S.

Parameter Value Reference

Molecular Formula C₂₁H₁₉ClN₄O₂S [2]

Molecular Weight 426.92 g/mol [2]

Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 3-Oxo ziprasidone,

from starting materials to the final purified product.
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Figure 2: Synthesis workflow for 3-Oxo ziprasidone.
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Conclusion
This technical guide provides a detailed overview of the synthesis of 3-Oxo ziprasidone. The

described pathway, involving the condensation of 5-(2-chloroacetyl)-6-chloroindolin-2-one and

3-(1-piperazinyl)-1,2-benzisothiazole, is a well-established method for obtaining this key

intermediate. By following the outlined experimental protocols and utilizing the provided

characterization data, researchers and drug development professionals can effectively

synthesize and analyze 3-Oxo ziprasidone for their specific applications. Careful control of

reaction conditions and purification procedures is paramount to achieving high purity and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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